(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-25-4
Cat. No.: VC16132604
Molecular Formula: C27H22FN3O3S2
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-25-4 |
|---|---|
| Molecular Formula | C27H22FN3O3S2 |
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H22FN3O3S2/c1-2-12-34-23-11-10-18(14-22(23)28)25-19(16-31(29-25)20-7-4-3-5-8-20)15-24-26(32)30(27(35)36-24)17-21-9-6-13-33-21/h3-11,13-16H,2,12,17H2,1H3/b24-15- |
| Standard InChI Key | UGODKZGOHNXWST-IWIPYMOSSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen atoms) fused with a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical identity . Key substituents include:
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A 3-fluoro-4-propoxyphenyl group at position 3 of the pyrazole ring.
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A phenyl group at position 1 of the pyrazole.
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A 2-furylmethyl group at position 3 of the thiazolidinone.
The molecular formula is C₂₇H₂₂FN₃O₃S₂, with a molar mass of 519.6 g/mol.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 623936-25-4 |
| IUPAC Name | (5Z)-5-[[3-(3-Fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | C₂₇H₂₂FN₃O₃S₂ |
| Molecular Weight | 519.6 g/mol |
| SMILES Notation | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
Stereochemical and Electronic Features
The Z-configuration at the 5-position ensures spatial alignment of the pyrazole and thiazolidinone rings, influencing molecular interactions with biological targets . The fluorine atom at the 3-position of the phenyl ring enhances electronegativity, potentially improving binding affinity to hydrophobic enzyme pockets . The propoxy group contributes to lipid solubility, which may affect pharmacokinetic properties like membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and a thiazolidinone precursor . Key steps include:
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Preparation of the Pyrazole Aldehyde: 3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with appropriate diketones .
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Thiazolidinone Formation: Reaction of 2-thioxothiazolidin-4-one with 2-furylmethyl bromide yields the 3-(2-furylmethyl) substituted intermediate.
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Condensation: The aldehyde and thiazolidinone undergo base-catalyzed condensation to form the exocyclic double bond, with Z-selectivity achieved through steric control .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): H NMR confirms the Z-configuration via coupling constants (J = 10–12 Hz for trans olefinic protons).
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Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate the thiazolidinone core.
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 520.1 [M+H]⁺, consistent with the molecular formula .
Biological Activity and Mechanism of Action
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against renal cell carcinoma (RCC) and hepatoblastoma (HepG2) cell lines, with IC₅₀ values ranging from 2.1–4.8 µM . Comparative data suggest enhanced activity over first-line chemotherapeutics like cisplatin in RCC models .
Proposed Mechanism:
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Enzyme Inhibition: The compound inhibits histone acetyltransferases (HATs) and cyclooxygenase-2 (COX-2), disrupting epigenetic regulation and inflammatory pathways in cancer cells .
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Apoptosis Induction: Activation of pro-apoptotic BAX proteins and suppression of Bcl-2 anti-apoptotic signals lead to mitochondrial membrane depolarization .
Structure-Activity Relationship (SAR)
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Pyrazole Substituents: The 3-fluoro-4-propoxyphenyl group enhances target selectivity for HATs, while the phenyl group at N1 improves metabolic stability .
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Thiazolidinone Modifications: The 2-thioxo group increases electron density, facilitating interactions with cysteine residues in enzyme active sites.
Pharmacological Applications
In Vitro Studies
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